1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- is a chemical compound that belongs to the class of benzoxathiins. These compounds are characterized by a benzene ring fused to an oxathiin ring, which contains both oxygen and sulfur atoms. The specific structure of this compound includes a dihydro modification, a methyl group at the second position, and a phenylmethoxy group at the sixth position, with the (2S)- configuration indicating the stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzoxathiin ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methyl and phenylmethoxy groups through substitution reactions.
Stereoselective Synthesis: Ensuring the (2S)- configuration through stereoselective synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors for improved efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the oxathiin ring.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Reduced Derivatives: Products of reduction reactions.
Substituted Derivatives: Products of substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity and potential therapeutic applications.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- involves its interaction with molecular targets and pathways. The specific pathways and targets depend on its application, such as enzyme inhibition, receptor binding, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzoxathiin: The parent compound without the dihydro, methyl, and phenylmethoxy modifications.
Benzothiazepines: Compounds with a similar ring structure but containing nitrogen instead of oxygen.
Benzoxazepines: Compounds with a similar ring structure but containing nitrogen instead of sulfur.
Uniqueness
1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- is unique due to its specific substitutions and stereochemistry, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
918137-22-1 |
---|---|
Molecular Formula |
C16H16O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(2S)-2-methyl-6-phenylmethoxy-2,3-dihydro-1,4-benzoxathiine |
InChI |
InChI=1S/C16H16O2S/c1-12-11-19-16-9-14(7-8-15(16)18-12)17-10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3/t12-/m0/s1 |
InChI Key |
MNOFROIFGKFQQT-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1CSC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1CSC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.